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molecular formula C9H17N B094499 8-Azaspiro[4.5]decane CAS No. 176-64-7

8-Azaspiro[4.5]decane

Cat. No. B094499
M. Wt: 139.24 g/mol
InChI Key: AXMNGEUJXLXFRY-UHFFFAOYSA-N
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Patent
US07019001B2

Procedure details

Was prepared from (3,3-pentamethylenglutarimide by lithium aluminium hydride reduction in tetrahydrofurane under standard conditions. Flash chromatography (silica, eluent dichloromethane/methanol/triethylamine 10:2:0.1) afforded the title compound as light yellow oil (>95% yield). MS 154(M+H+).
[Compound]
Name
3,3-pentamethylenglutarimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].ClCCl.[CH3:10]O.C([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])C.O1[CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH2:20]1[C:10]2([CH2:16][CH2:15][NH:14][CH2:17][CH2:18]2)[CH2:23][CH2:22][CH2:21]1 |f:0.1.2.3.4.5,6.7.8|

Inputs

Step One
Name
3,3-pentamethylenglutarimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
dichloromethane methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12CCNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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